

Technical Support Center: Ficoll 70 Dialysis & Purification

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Compound of Interest

Compound Name: *Ficoll type 70*

CAS No.: *72146-89-5*

Cat. No.: *B13390706*

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Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Optimization of Ficoll 70 (70 kDa Polysucrose) Dialysis Workflows

Core Technical Overview

Ficoll 70 is a neutral, highly branched, hydrophilic polysaccharide with a weight-average molecular weight (

) of approximately 70,000 Da and a hydrodynamic radius (

) of ~4.7–5.0 nm [1],[1]

While commercial Ficoll 70 is high-quality, it is polydisperse. Critical applications (e.g., glomerular filtration studies, organ perfusion media, or defined osmotic pressure environments) require the removal of low-molecular-weight fragments (<10 kDa) and synthesis byproducts (epichlorohydrin, salts). Conversely, its high solubility and lack of membrane permeability make it an ideal "osmotic sink" for concentrating other macromolecules.

Workflow A: Purification of Ficoll 70 Stock

Goal: Remove low-molecular-weight (LMW) contaminants and salts from commercial Ficoll 70 to create a defined perfusion or crowding reagent.

Protocol: The "Swelling-Safe" Method

Prerequisite: Ficoll 70 is an osmolite. When dialyzed against water, it will draw water into the dialysis tubing, creating massive hydrostatic pressure. Failure to account for this will result in bag rupture and sample loss.

- Hydration: Dissolve Ficoll 70 powder in deionized water or running buffer to a concentration of 50–100 mg/mL (5–10%). Stir gently at room temperature for 2–4 hours. Do not vortex; avoid shearing the polymer.
- Membrane Selection:
 - Standard Clean-up: Use 12–14 kDa MWCO (Molecular Weight Cut-Off) cellulose tubing. This retains the bulk 70 kDa species while removing salts and small oligomers.
 - Monodispersity Polishing: Use 20–25 kDa MWCO tubing if the goal is to strictly remove the lower "tail" of the polydisperse distribution. Expect 20–30% yield loss.
- Loading (Critical Step): Fill the dialysis tubing only 50–60% full. Clamp securely.
 - Why? The volume will increase by ~30–40% due to osmotic influx.
- Dialysis:
 - Dialyze against a volume 50x–100x that of the sample (e.g., 20 mL sample in 2 L buffer).
 - Temperature: 4°C is preferred to inhibit bacterial growth (Ficoll is a sugar source).
 - Duration: 24–48 hours with at least 4 buffer changes.
- Recovery:
 - Check for bag integrity (it should be turgid).

- Verification: Since Ficoll does not absorb at 280 nm, use Refractive Index (RI) or an Anthrone assay to verify concentration.
- Storage: Lyophilize (freeze-dry) for long-term storage or filter-sterilize (0.22 μm) if keeping in solution.

Troubleshooting Guide: Purification

Symptom	Probable Cause	Corrective Action
Dialysis bag burst	Osmotic Overload: Bag was filled >70% or Ficoll concentration was too high (>20%).	Reduce Load: Fill bags only 50%. Pre-equilibrate: Dialyze against a buffer with matching ionic strength, not pure water, to reduce osmotic shock initially.
Low Yield (<50%)	Pore Size Mismatch: Commercial Ficoll 70 has a broad distribution. A 50 kDa MWCO will lose significant mass.	Tighten MWCO: Switch to 12–14 kDa MWCO. Check Integrity: Ensure membrane was not damaged by clamps.
Sample is cloudy	Bacterial Contamination: Sugar polymer at Room Temp is a growth medium.	Sterility: Perform dialysis at 4°C. Add 0.02% Sodium Azide (if compatible with downstream use). Filter sterilize (0.22 μm) immediately after recovery.
No OD280 reading	Physics: Polysucrose does not absorb UV/Vis light.	Change Detection: Use a Refractometer (Brix scale) or Anthrone/Sulfuric acid assay for quantification.

Workflow B: Reverse Dialysis (Concentration)

Goal: Use Ficoll 70 outside the dialysis bag to concentrate a dilute protein sample inside the bag.

Protocol: The Osmotic Sink

- Preparation: Prepare a 20% (w/v) Ficoll 70 solution in the same buffer as your protein sample.
 - Why same buffer? To prevent pH or salt shifts in your sample during concentration.
- Setup: Place your dilute protein sample in dialysis tubing (MWCO must be < 30 kDa to prevent Ficoll from entering, though Ficoll 70 is theoretically too large to enter most standard membranes).
- Incubation: Place the dialysis bag into the Ficoll 70 solution. Alternatively, pile dry Ficoll 70 powder directly on the tubing (for rapid, aggressive concentration), though this risks local heating/denaturation.
- Monitoring: Check volume every 15–30 minutes. Water will leave the bag rapidly.[2]
- Termination: Remove bag, rinse the outside with buffer to remove sticky Ficoll residues, and recover the concentrated sample.

Troubleshooting Guide: Reverse Dialysis

Symptom	Probable Cause	Corrective Action
Ficoll in sample	Membrane Leak / Pore Size: MWCO > 50 kDa allows smaller Ficoll fractions to enter the bag.	Reduce MWCO: Use <10 kDa MWCO membranes. Pre-dialyze Ficoll: Use "Purified Ficoll" (from Workflow A) to ensure no LMW fragments exist to contaminate your protein.
Protein Precipitation	Over-concentration: Sample dried out too fast.	Slow Down: Use a 10% Ficoll solution instead of dry powder. Monitor frequently.
Viscosity on bag	Ficoll Adhesion: Ficoll is sticky and viscous.	Wash Step: Rinse the outside of the tied bag thoroughly with distilled water before opening it to prevent Ficoll from dripping into your purified protein.

Visualizing the Workflows

The following diagram illustrates the decision logic and physical flow for both Ficoll purification and its use as a concentrator.



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Caption: Logical flow for Ficoll 70 purification (top path) versus using Ficoll 70 for protein concentration (bottom path).

Frequently Asked Questions (FAQs)

Q1: Can I autoclave Ficoll 70? A: Yes, Ficoll 70 can be autoclaved (121°C, 15-20 min) at neutral pH. However, repeated autoclaving or autoclaving at acidic pH can cause hydrolysis, lowering the molecular weight. For critical perfusion applications, 0.22 µm filtration is recommended over autoclaving to preserve polymer integrity [2].

Q2: How do I measure the concentration of Ficoll after dialysis? A: You cannot use UV absorbance (A280). Use one of the following:

- Refractometry: A simple Brix refractometer is sufficient for high concentrations (>1%).
- Anthrone Assay: For lower concentrations, the Anthrone reaction (colorimetric assay for carbohydrates at 620 nm) is the gold standard [3].
- Dry Weight: Lyophilize a known volume and weigh the residue.

Q3: Why did my dialysis bag turn into a hard, swollen cylinder? A: This is "Osmotic Swelling." Ficoll has high osmotic pressure. If you filled the bag >80% initially, the water influx stretched the membrane to its limit. In the future, fill only 50% to allow for volume expansion. If the bag is hard, carefully puncture the top (above the liquid line) to release pressure before unclamping, or you risk a spray event.

Q4: Can I reuse the Ficoll solution used for Reverse Dialysis? A: Technically yes, but it is not recommended for GMP or high-purity work. The Ficoll solution may have accumulated small molecules (salts, reducing agents) that dialyzed out of your protein sample. It may also harbor bacterial growth if not stored with preservatives.

References

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